![molecular formula C6H15BrOSi B2554501 [(1-bromopropan-2-il)oxi]trimetilsilano CAS No. 35952-68-2](/img/structure/B2554501.png)
[(1-bromopropan-2-il)oxi]trimetilsilano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Bromopropan-2-yl)oxy]trimethylsilane is an organosilicon compound with the molecular formula C₆H₁₅BrOSi. It is commonly used in organic synthesis as a reagent and intermediate. The compound is characterized by the presence of a bromine atom and a trimethylsilane group, which makes it a versatile building block in various chemical reactions.
Aplicaciones Científicas De Investigación
[(1-Bromopropan-2-yl)oxy]trimethylsilane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for alcohols.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Similar compounds, such as trimethylsilyl derivatives, are often used in organic synthesis as protecting groups for reactive sites in molecules .
Mode of Action
It can be inferred from the general behavior of similar compounds that it may act as a reagent in organic synthesis, participating in reactions to form or break bonds .
Biochemical Pathways
It is known that trimethylsilyl derivatives can participate in various organic reactions, potentially affecting a wide range of biochemical pathways .
Result of Action
As a reagent in organic synthesis, it can contribute to the formation of a wide variety of organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(1-Bromopropan-2-yl)oxy]trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-propanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of [(1-Bromopropan-2-yl)oxy]trimethylsilane often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Bromopropan-2-yl)oxy]trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: The silyl group can be hydrolyzed in the presence of water or protic solvents, leading to the formation of 1-bromo-2-propanol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Bases: Triethylamine, sodium hydroxide
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Major Products
Substitution Products: Depending on the nucleophile used, products such as amines, ethers, or thiols can be formed.
Elimination Products: Alkenes
Hydrolysis Products: 1-Bromo-2-propanol
Comparación Con Compuestos Similares
[(1-Bromopropan-2-yl)oxy]trimethylsilane can be compared with other organosilicon compounds such as:
[(1-Chloropropan-2-yl)oxy]trimethylsilane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
[(1-Methoxypropan-2-yl)oxy]trimethylsilane: Contains a methoxy group, which affects its reactivity and use in synthesis.
[(1-Trimethylsilylpropan-2-yl)oxy]trimethylsilane: Features an additional trimethylsilyl group, providing increased steric hindrance and stability.
These comparisons highlight the unique reactivity and applications of [(1-Bromopropan-2-yl)oxy]trimethylsilane in various fields of research and industry.
Propiedades
IUPAC Name |
1-bromopropan-2-yloxy(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrOSi/c1-6(5-7)8-9(2,3)4/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNFAWZKEPPNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35952-68-2 |
Source


|
| Record name | SILANE, (2-BROMO-1-METHYLETHOXY)TRIMETHYL- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2554418.png)
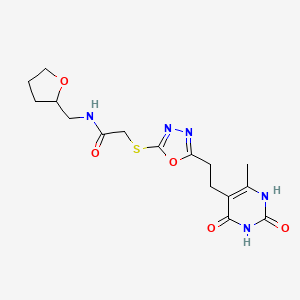
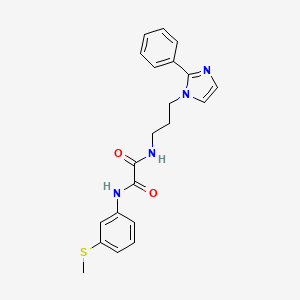
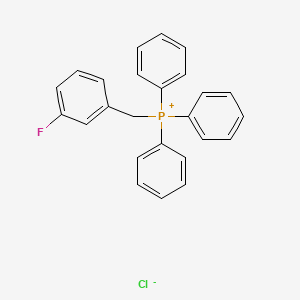
![(2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2554425.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2554426.png)
![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2554429.png)

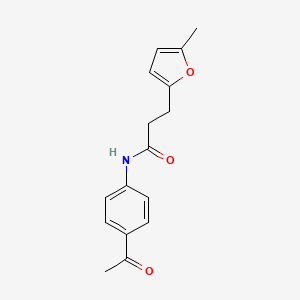
![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime](/img/structure/B2554433.png)
![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone](/img/structure/B2554434.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2554436.png)
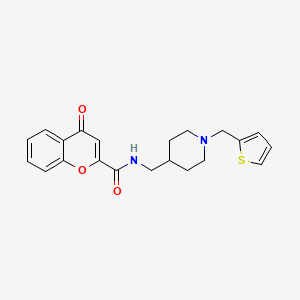
![4-{2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2554440.png)
